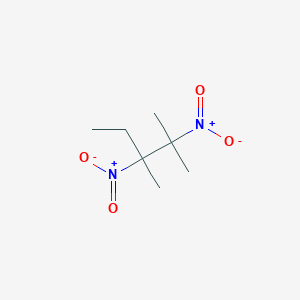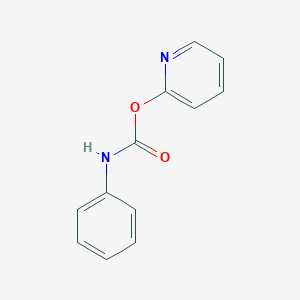
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide is a chemical compound with the molecular formula C20H12Cl4N2O2 It is known for its unique structure, which includes two 2,5-dichlorophenyl groups attached to a terephthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 2,5-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives can be formed with sodium methoxide.
Hydrolysis: The major products are terephthalic acid and 2,5-dichloroaniline.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the presence of the dichlorophenyl groups, which enhance binding affinity through hydrophobic interactions and potential hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~4~-bis(4-aminophenyl)terephthalamide: Similar structure but with amino groups instead of dichlorophenyl groups.
N~1~,N~4~-bis(4-cyanophenyl)terephthalamide: Contains cyanophenyl groups instead of dichlorophenyl groups.
Uniqueness
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide is unique due to the presence of the dichlorophenyl groups, which impart distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it particularly valuable in applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
83390-13-0 |
|---|---|
Molekularformel |
C20H12Cl4N2O2 |
Molekulargewicht |
454.1 g/mol |
IUPAC-Name |
1-N,4-N-bis(2,5-dichlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-5-7-15(23)17(9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-10-14(22)6-8-16(18)24/h1-10H,(H,25,27)(H,26,28) |
InChI-Schlüssel |
ATDLRIIHZLZYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



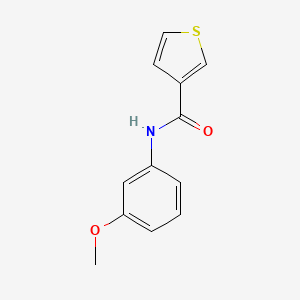
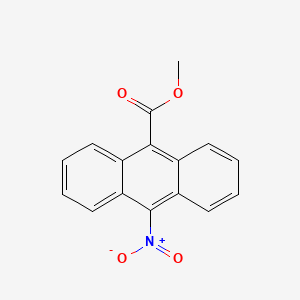
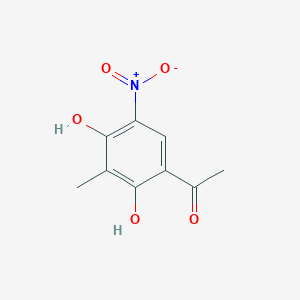
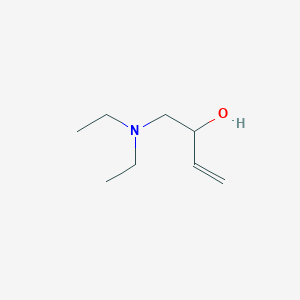
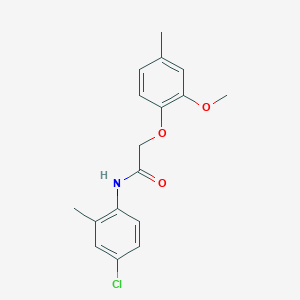
![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)
![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)


